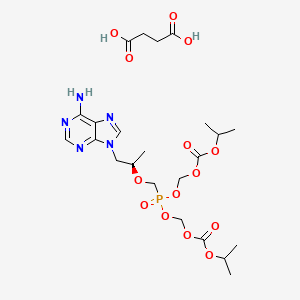

Tenofovir disoproxil succinate

Description

Properties

CAS No. |

1637632-97-3 |

|---|---|

Molecular Formula |

C23H36N5O14P |

Molecular Weight |

637.5 g/mol |

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;butanedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C4H6O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H2,(H,5,6)(H,7,8)/t14-;/m1./s1 |

InChI Key |

CCGIINMVANPRGB-PFEQFJNWSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tenofovir Disoproxil Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Tenofovir (B777) Disoproxil Succinate (B1194679), a salt form of the antiretroviral prodrug Tenofovir Disoproxil. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity, purity, and physicochemical properties.

Synthesis Pathway

The synthesis of Tenofovir Disoproxil Succinate is typically achieved in a two-stage process. First, the active pharmaceutical ingredient (API) Tenofovir is esterified to produce the lipophilic prodrug, Tenofovir Disoproxil (TD), as a free base. Subsequently, the free base is reacted with succinic acid to form the succinate salt.

Stage 1: Synthesis of Tenofovir Disoproxil (Free Base)

The conversion of Tenofovir (also known as PMPA) to its disoproxil ester is a critical step to enhance its oral bioavailability[1]. This esterification is generally accomplished by reacting Tenofovir with chloromethyl isopropyl carbonate (CMIC) in the presence of a base.

Experimental Protocol: Synthesis of Tenofovir Disoproxil Free Base

This protocol is a representative synthesis adapted from established manufacturing processes[2][3][4].

-

Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, suspend Tenofovir (PMPA) (1.0 equiv) in an appropriate organic solvent such as N-methyl pyrrolidone (NMP) or acetonitrile.

-

Base Addition: Add a suitable non-nucleophilic amine base, such as triethylamine (B128534) (3.0 equiv), to the suspension while stirring. The mixture may be gently heated to 40-60°C to facilitate the dissolution of Tenofovir[2]. A phase transfer catalyst like tetrabutylammonium (B224687) bromide (0.1-0.5 equiv) may also be added to improve reaction kinetics[4].

-

Esterification: Slowly add chloromethyl isopropyl carbonate (CMIC) (2.0-3.0 equiv) to the reaction mixture. Maintain the temperature at 50-60°C and continue stirring for approximately 3-8 hours, monitoring the reaction's progress via HPLC[3][4].

-

Workup and Isolation: Upon completion, cool the reaction mixture. Quench the reaction by pouring the mixture into a cold aqueous solution (e.g., ice saline) to precipitate the crude Tenofovir Disoproxil free base[4].

-

Purification: Filter the crude product. The resulting solid can be purified by pulping or recrystallization from a suitable solvent like ethyl acetate (B1210297) or cyclohexane (B81311) to yield the Tenofovir Disoproxil free base[3][4].

Stage 2: Formation of this compound

The isolated free base is then converted to the succinate salt to potentially improve its physicochemical properties, such as stability and manufacturability[5][6].

Experimental Protocol: Succinate Salt Formation

This is a generalized protocol for the formation of a succinate salt.

-

Dissolution: Dissolve the purified Tenofovir Disoproxil free base in a suitable organic solvent, such as isopropanol (B130326) or acetone.

-

Acid Addition: In a separate vessel, dissolve succinic acid (approximately 1.0 molar equivalent) in the same solvent, heating gently if necessary.

-

Reaction and Precipitation: Add the succinic acid solution to the Tenofovir Disoproxil solution with stirring. The this compound salt is expected to precipitate upon mixing or after a period of stirring, which can be enhanced by cooling the mixture.

-

Isolation and Drying: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent and dry it under vacuum at a suitable temperature (e.g., 40-50°C) to yield the final this compound salt.

Characterization

A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Physicochemical Properties

Basic physicochemical data provides the foundational identity of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆N₅O₁₄P | PubChem[7] |

| Molecular Weight | 637.5 g/mol | PubChem[7] |

| Parent Compound | Tenofovir Disoproxil | PubChem[7] |

| Component Compounds | Tenofovir Disoproxil, Succinic Acid | PubChem[7] |

Spectroscopic Analysis

FTIR is used to identify the functional groups present in the molecule and confirm the salt formation. A patent for this compound identifies several characteristic peaks[6].

| Characteristic FTIR Peaks (cm⁻¹) |

| 634 |

| 950 |

| 1027 |

| 1255 |

| 1623 |

| 1669 |

| 1744 |

| 1759 |

| Source: Adapted from patent WO2010142761A1[6] |

UV-Visible spectroscopy is a straightforward method for the quantification of Tenofovir Disoproxil in bulk and dosage forms. The adenine (B156593) chromophore in the molecule is responsible for its UV absorbance.

Experimental Protocol: UV-Visible Spectrophotometry

-

Solvent Selection: Use methanol (B129727) or distilled water as the solvent[8][9].

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the substance and dissolving it in the chosen solvent. Create a series of dilutions (e.g., 2-10 µg/mL) from the stock solution[8].

-

Wavelength Scan: Scan a suitable concentration (e.g., 10 µg/mL) across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax)[8].

-

Analysis: Measure the absorbance of the standard solutions at the determined λmax.

| Parameter | Value | Source |

| Wavelength of Max. Absorbance (λmax) | ~260 nm | [8][9][10] |

| Typical Linearity Range | 2 - 110 µg/mL | [8][9][11] |

| Solvent | Methanol or Water | [8][9] |

Chromatographic Analysis (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity and assay of this compound. The methods developed for the fumarate (B1241708) salt are directly applicable.

Experimental Protocol: RP-HPLC Analysis

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable diluent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to fall within the linearity range of the method (e.g., 60 µg/mL)[11].

-

Chromatographic Separation: Inject the sample solution (e.g., 20 µL) into the HPLC system.

-

Data Analysis: The retention time confirms the identity of the compound, while the peak area is used to calculate the purity and assay against a reference standard.

| Parameter | Typical Conditions | Source |

| Stationary Phase (Column) | C18 (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase | Methanol : Phosphate Buffer (90:10 v/v) or similar | [10][11] |

| Flow Rate | 0.8 - 1.2 mL/min | [10][11] |

| Detection | UV at 260 nm | [10] |

| Typical Retention Time | 2 - 6 minutes (highly method-dependent) | [10][11] |

Solid-State Characterization

XRPD is a powerful technique for identifying the crystalline form of the salt. Patent literature indicates that this compound can exist in a specific crystalline form, which can be identified by its unique diffraction pattern[6].

DSC is used to determine the melting point and other thermal events, providing information about the solid-state properties of the salt. While specific data for the succinate is limited, patents note that it and other related salts can have low melting points[5][12]. For the related fumarate salt, thermal analysis is a key characterization technique[13].

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 5. WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof - Google Patents [patents.google.com]

- 6. WO2010142761A1 - The succinate of tenofovir disoproxil - Google Patents [patents.google.com]

- 7. This compound | C23H36N5O14P | CID 42624346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Design of Tenofovir Disoproxil: A Prodrug Approach to Combat HIV

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the rationale and design of tenofovir (B777) disoproxil, a cornerstone of antiretroviral therapy. We delve into the molecular strategies employed to overcome the inherent limitations of its parent compound, tenofovir, transforming it into a highly effective oral therapeutic. This document provides a comprehensive overview of its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this critical prodrug.

The Rationale for a Prodrug: Overcoming Tenofovir's Limitations

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) with significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] However, its therapeutic potential is severely hampered by its physicochemical properties. As a phosphonate (B1237965) nucleotide analog, tenofovir is highly polar and carries a negative charge at physiological pH, leading to poor membrane permeability and consequently, very low oral bioavailability.[3][4] This necessitates a prodrug strategy to enable effective oral administration.

The development of tenofovir disoproxil fumarate (B1241708) (TDF) represents a successful application of prodrug design to enhance the therapeutic index of a potent antiviral agent. The core of this strategy lies in masking the negatively charged phosphonate group with lipophilic moieties, thereby increasing its ability to traverse the intestinal epithelium and enter target cells.[4][5][6]

The Prodrug Moiety: Disoproxil and its Fumarate Salt

Tenofovir is chemically modified with two isopropoxycarbonyloxymethyl (disoproxil) groups, creating a more lipophilic ester prodrug.[4][7] This modification neutralizes the negative charge of the phosphonate group, significantly improving its passive diffusion across biological membranes.

Furthermore, the prodrug is formulated as a fumarate salt. This enhances the aqueous solubility and dissolution rate of the compound in the gastrointestinal tract, which is a critical factor for ensuring consistent absorption.

Mechanism of Action and Intracellular Activation

Once absorbed, tenofovir disoproxil undergoes rapid hydrolysis in the plasma and gut, primarily mediated by esterase enzymes, to release the parent molecule, tenofovir.[2][8] Tenofovir then enters target cells, such as CD4+ T lymphocytes, where it is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[9][10]

TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[11] The intracellular activation pathway is a critical component of its mechanism of action.

Figure 1. Intracellular activation pathway of Tenofovir Disoproxil.

Data Presentation: Pharmacokinetic and Antiviral Activity

The prodrug strategy significantly enhances the pharmacokinetic profile of tenofovir. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate in Humans

| Parameter | Value | Conditions | Reference(s) |

| Oral Bioavailability | ~25% | Fasting state | [7][12] |

| ~39% | With a high-fat meal | [7][11] | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.3 hours | Fasting state | [7][13] |

| Peak Plasma Concentration (Cmax) | ~266 - 300 ng/mL | 300 mg dose | [13] |

| Area Under the Curve (AUC) | ~2,150 - 3,000 ng·h/mL | 300 mg dose | [13] |

| Plasma Half-life (t1/2) | ~12 - 18 hours | [12] | |

| Intracellular Half-life of TFV-DP | >60 hours | [11] |

Table 2: In Vitro Anti-HIV-1 Activity of Tenofovir and its Prodrugs

| Compound | Cell Type | IC50 (µM) | Reference(s) |

| Tenofovir | TZM-bl cells | 0.203 ± 0.069 | [12] |

| Tenofovir Disoproxil Fumarate | MT-2 cells | 0.005 | [14] |

| Tenofovir | MT-2 cells | 5 | [14] |

| Tenofovir Diphosphate (TFV-DP) | - | 0.1 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of prodrug candidates. The following sections outline the key experimental protocols used in the characterization of tenofovir disoproxil.

Synthesis of Tenofovir Disoproxil Fumarate

The synthesis of tenofovir disoproxil fumarate is a multi-step process. While various specific methodologies exist, a general approach involves the esterification of tenofovir with chloromethyl isopropyl carbonate.[16]

Figure 2. Simplified workflow for the synthesis of Tenofovir Disoproxil Fumarate.

A detailed, generalized laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend tenofovir in a suitable organic solvent (e.g., N,N-dimethylformamide).

-

Addition of Reagents: Add a base (e.g., triethylamine) to the suspension, followed by the dropwise addition of chloromethyl isopropyl carbonate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Workup: After cooling, the reaction mixture is quenched with water or an aqueous salt solution. The crude product is then extracted with an organic solvent.

-

Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude tenofovir disoproxil.

-

Salt Formation: The crude product is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of fumaric acid to precipitate the fumarate salt.

-

Isolation: The crystalline tenofovir disoproxil fumarate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a standard in vitro method to predict the intestinal absorption of drug candidates.[16][17]

Figure 3. Experimental workflow for the Caco-2 cell permeability assay.

A detailed protocol is as follows:

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded onto permeable Transwell® inserts. The cells are allowed to differentiate for 21-28 days to form a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound (e.g., tenofovir disoproxil) is added to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).

-

The plates are incubated at 37°C for a defined period (e.g., 2 hours).

-

Samples are collected from the opposite compartment (the receiver compartment) at specific time points.

-

-

Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated to determine the rate of drug transport across the cell monolayer.

In Vitro Anti-HIV-1 Activity Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cell-based system.[6][18]

A generalized protocol is as follows:

-

Cell Culture: A susceptible T-cell line (e.g., MT-2 or CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Compound Preparation: The test compound (tenofovir disoproxil) is serially diluted to a range of concentrations.

-

Infection: The cells are infected with a known amount of HIV-1.

-

Treatment: Immediately after infection, the diluted test compound is added to the cell cultures.

-

Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is determined by measuring a viral marker, typically the p24 antigen, in the cell culture supernatant using an ELISA.

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Conclusion

The design of tenofovir disoproxil as a prodrug is a prime example of a successful strategy to overcome the pharmacokinetic limitations of a potent antiviral agent. By masking the polar phosphonate group with lipophilic disoproxil moieties, the oral bioavailability of tenofovir was significantly improved, enabling its widespread clinical use in the treatment and prevention of HIV infection. The fumarate salt formulation further enhances its dissolution and absorption. The comprehensive in vitro and in vivo characterization, as detailed in the experimental protocols, has been instrumental in establishing its efficacy and safety profile. The continued understanding of such prodrug strategies is vital for the development of future generations of antiviral therapeutics.

References

- 1. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. enamine.net [enamine.net]

- 18. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Tenofovir Disoproxil Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777) disoproxil is a cornerstone nucleotide analog reverse-transcriptase inhibitor (NtRTI) with potent in vitro activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2][3][4][5] It is administered as a prodrug, with various salt forms available, including fumarate (B1241708) (TDF), succinate, and maleate.[6] These different salt forms contain the same active ingredient, tenofovir disoproxil, and are considered clinically equivalent.[6] Upon administration, tenofovir disoproxil is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[2][3][7][8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis.[1][7][9] This guide provides a comprehensive overview of the in vitro antiviral spectrum of tenofovir disoproxil, with a focus on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of tenofovir.[1][10] Once absorbed, it undergoes hydrolysis to form tenofovir.[7] Cellular kinases then phosphorylate tenofovir to its active diphosphate form, TFV-DP.[2][3][8]

TFV-DP competitively inhibits viral reverse transcriptase (in the case of HIV) and DNA polymerase (in the case of HBV) by mimicking the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate.[11] Incorporation of TFV-DP into the growing viral DNA chain results in premature termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][7][9] This effectively halts viral replication.[7][9] Tenofovir exhibits high selectivity for viral enzymes over human DNA polymerases, which contributes to its favorable safety profile.[1][7]

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Hepatitis B Virus (HBV) Activity of Tenofovir Disoproxil Fumarate (TDF) in Human Immunodeficiency Virus (HIV) Co-Infected Patients [natap.org]

- 6. Tenofovir Disoproxil â a Salty Tale [medsafe.govt.nz]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 10. [Tenofovir: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profile of Tenofovir Disoproxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of tenofovir (B777) disoproxil. The information herein is curated for professionals in the field of pharmaceutical research and development. It is important to note that the vast majority of publicly available data pertains to tenofovir disoproxil fumarate (B1241708) (TDF) , the most common salt form. Data for tenofovir disoproxil succinate (B1194679) is not widely available; therefore, this guide will focus on the well-documented characteristics of TDF as a proxy, a common practice in pharmaceutical literature.

Solubility Profile

Tenofovir disoproxil fumarate is a diester prodrug of tenofovir, designed to enhance oral bioavailability. Its solubility is a critical factor in its formulation and absorption. TDF is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1]

Aqueous Solubility

TDF is described as a white to off-white crystalline powder.[2] Its solubility in aqueous media is pH-dependent. The solubility in distilled water at 25°C is reported to be 13.4 mg/mL.[2] Another source indicates a solubility of 3 mg/mL in water, which increases with warming.

Organic Solvent Solubility

TDF exhibits solubility in various organic solvents, which is crucial for the preparation of stock solutions for analytical and experimental purposes. The solubility in common organic solvents is summarized in the table below.[1][3][4]

Table 1: Solubility of Tenofovir Disoproxil Fumarate in Various Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50[4] | - |

| Dimethylformamide (DMF) | ~16[3] | - |

| Methanol | Soluble[1] | ~14[3] |

| Ethanol | ~5[3] | - |

| Water | 10-13.4[2][4] | Solubility increases with warming and in acidic pH.[5] |

| Dichloromethane | Very slightly soluble[1] | - |

| Hexanes | Insoluble[1] | - |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve TDF in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[3]

Stability Profile

The stability of tenofovir disoproxil is a key consideration for its shelf-life, formulation, and in-vivo performance. The molecule is susceptible to degradation under various stress conditions, primarily through hydrolysis of its ester linkages.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the drug molecule.[6] Studies have shown that TDF is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and thermal conditions, while being relatively stable to photolytic stress.[7][8] A target degradation of 5-20% is often desired in such studies to ensure that degradation products can be adequately characterized.[9][10]

Table 2: Summary of Tenofovir Disoproxil Fumarate Stability under Forced Degradation Conditions

| Condition | Reagent/Parameters | Observation |

| Acid Hydrolysis | 0.01 M - 1.0 M HCl, 40-80°C[8][11] | Significant degradation observed. |

| Base Hydrolysis | 0.01 M - 1.0 M NaOH, 40-80°C[8][11] | Significant degradation observed. |

| Neutral Hydrolysis | Water, elevated temperature | Degradation is catalyzed under neutral conditions.[7] |

| Oxidative Stress | 3-30% H₂O₂, Room Temperature or elevated[11] | Unstable to oxidative degradation.[7][8] |

| Thermal Stress | Dry heat, 50-105°C[6][8] | The solid drug is relatively stable to dry heat, but degradation is catalyzed under thermolytic conditions in solution.[7][8] |

| Photolytic Stress | UV/Visible light (ICH Q1B)[11] | Comparatively stable.[7] |

| Humidity | 40°C / 75% RH[11] | Relatively stable.[7] |

pH-Dependent Stability

The stability of TDF in solution is highly dependent on pH. It is most stable in acidic conditions and becomes increasingly labile as the pH rises into neutral and alkaline ranges, which favors hydrolysis of the ester groups.[5][12]

-

Acidic pH (e.g., pH 1.2): TDF is highly stable.[12]

-

Neutral to Alkaline pH (e.g., pH 6.8 and above): TDF is prone to hydrolysis, leading to the formation of tenofovir monoester and subsequently tenofovir.[5][12]

Key Pathways

Intracellular Activation Pathway

Tenofovir disoproxil is a prodrug that must be metabolized intracellularly to its active form, tenofovir diphosphate. This process is essential for its antiviral activity.[13][14]

Caption: Intracellular activation pathway of Tenofovir Disoproxil.

Degradation Pathway

The primary degradation pathway for tenofovir disoproxil under hydrolytic conditions involves the sequential cleavage of its two disoproxil ester groups. This process can be catalyzed by acid, base, or enzymes.[5][15]

Caption: Simplified hydrolytic degradation pathway of Tenofovir Disoproxil.

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and stability of an active pharmaceutical ingredient (API) like tenofovir disoproxil.

Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.[16][17]

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[16]

-

Sample Preparation: Add an excess amount of the API to a known volume of each buffer solution in a sealed container. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24 to 72 hours).[16][18] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly done by centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.45 µm PVDF or PTFE).

-

Analysis: Quantify the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the API at that specific pH and temperature. The experiment should be performed in at least triplicate.[16]

Forced Degradation Study

This protocol outlines the typical stress conditions applied during forced degradation studies as recommended by ICH guidelines.[10][11][19]

Caption: General Workflow for a Forced Degradation Study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent.

-

Acid Hydrolysis: Treat the API solution with an acidic solution (e.g., 0.1 M to 1.0 M HCl) and maintain at an elevated temperature (e.g., 40-80°C).[11]

-

Base Hydrolysis: Treat the API solution with a basic solution (e.g., 0.1 M to 1.0 M NaOH) and maintain at an elevated temperature (e.g., 40-80°C).[11]

-

Oxidative Degradation: Treat the API solution with an oxidizing agent (e.g., 3% to 30% hydrogen peroxide) at room temperature or slightly elevated temperatures.[11]

-

Thermal Degradation: Expose the solid API (dry heat) and an API solution to elevated temperatures (e.g., 60-80°C).[11]

-

Photostability: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

Sample Analysis: At specified time points, withdraw samples. For hydrolytic studies, samples should be neutralized before analysis. Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method (typically HPLC with UV and/or Mass Spectrometric detection). The method must be able to separate the intact drug from all process-related impurities and degradation products.[11]

References

- 1. ijnrd.org [ijnrd.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmtech.com [pharmtech.com]

- 7. PlumX [plu.mx]

- 8. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. pharmadekho.com [pharmadekho.com]

preclinical pharmacokinetic profile of tenofovir disoproxil succinate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of tenofovir (B777) disoproxil, a key prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical antiviral agent in various preclinical models.

Introduction

Tenofovir disoproxil fumarate (B1241708) (TDF) is an ester prodrug of tenofovir, designed to enhance its oral bioavailability.[1][2] Tenofovir itself has poor membrane permeability due to its dianionic nature at physiological pH.[2] The addition of the lipophilic disoproxil moiety allows for improved absorption from the gastrointestinal tract.[2] Following oral administration, TDF is rapidly converted in the plasma to tenofovir, which is then taken up by target cells and phosphorylated to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[3] Understanding the preclinical pharmacokinetics of TDF is crucial for interpreting efficacy and safety data from animal studies and for predicting its behavior in humans.

Absorption and Bioavailability

The oral bioavailability of tenofovir following TDF administration has been evaluated in several animal species. It is generally moderate, with significant contributions from intestinal and first-pass metabolism.[1]

Table 1: Oral Bioavailability of Tenofovir from Tenofovir Disoproxil in Preclinical Models

| Animal Species | Dose (mg/kg) | Bioavailability (%) | Reference |

| Mice | Not Specified | 20 | [1] |

| Dogs | Not Specified | 30 | [1] |

| Rhesus Macaques | 30 | 31 | [2] |

The absorption of TDF is influenced by several factors, including intestinal esterases and efflux transporters like P-glycoprotein (P-gp).[1][5][6] In vitro studies using Caco-2 cell monolayers have demonstrated that TDF is a substrate for P-gp, and its transport can be enhanced by P-gp inhibitors.[1][5] Furthermore, the stability and absorption of TDF can be improved by co-administration with esterase inhibitors.[1][5]

Distribution

Following absorption and conversion to tenofovir, the drug distributes into various tissues. Preclinical studies in mice have shown that tenofovir diffuses widely, with the highest concentrations found in the digestive tract, liver, and kidneys.[7][8] The tissue penetration factor (TPF), which is the ratio of tissue concentration to plasma concentration, indicates good distribution to these organs.[7][8] Conversely, tenofovir exhibits weak penetration into the brain.[7][8]

Oral administration of TDF in macaques has been shown to result in significantly higher intracellular concentrations of the active metabolite, TFV-DP, in peripheral blood mononuclear cells (PBMCs) compared to subcutaneous administration of tenofovir, even at equivalent plasma exposures of tenofovir.[2][9] This suggests that the disoproxil prodrug moiety not only enhances oral absorption but also facilitates loading into lymphoid cells.[2][9]

Metabolism

The metabolism of tenofovir disoproxil is a critical step in its activation. The conversion to tenofovir and subsequently to the active diphosphate form involves several enzymatic steps.

Conversion of Tenofovir Disoproxil to Tenofovir

TDF is primarily hydrolyzed in the plasma and intestinal lumen by carboxylesterases to form tenofovir.[1][10] This conversion is rapid, and intact TDF is often undetectable in plasma shortly after oral administration.[2] The hydrolysis occurs in two steps, with the formation of an intermediate tenofovir monophosphonate ester.[1]

Figure 1: Hydrolysis of Tenofovir Disoproxil Fumarate to Tenofovir.

Intracellular Phosphorylation of Tenofovir

Once tenofovir enters the target cells, it undergoes two sequential phosphorylation steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[3] This process is carried out by cellular kinases.[10] TFV-DP has a long intracellular half-life, which contributes to the sustained antiviral activity of the drug.[11][12] In hepatic cells, the intracellular half-life of TFV-DP has been measured to be approximately 95 hours.[11][12]

Figure 2: Intracellular Phosphorylation of Tenofovir.

Excretion

Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[13][14] Renal transport proteins, including organic anion transporters (OAT1 and OAT3) and multidrug resistance-associated proteins (MRPs), are involved in its renal clearance.[13]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of TDF. Below are outlines of common experimental protocols used in preclinical studies.

In Vitro Intestinal Stability Assay

This assay is used to evaluate the stability of TDF in the presence of intestinal enzymes.

-

Preparation of Intestinal Extracts: Intestinal S9 fractions are prepared from the small intestines of preclinical species (e.g., rats, humans). The tissue is homogenized and centrifuged to obtain the S9 fraction, which contains metabolic enzymes.

-

Incubation: TDF is incubated with the intestinal S9 extracts at 37°C. Samples are collected at various time points.

-

Analysis: The concentration of remaining TDF and the formation of metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The half-life of TDF in the intestinal extracts is calculated to assess its stability.[1]

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability and potential for active transport of TDF.

-

Cell Culture: Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.

-

Transport Studies: TDF is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.

-

Analysis: The concentrations of TDF and its metabolites in the donor and receiver chambers are determined by HPLC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP transport. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters like P-gp.[1][5]

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the oral bioavailability and pharmacokinetic parameters of tenofovir after TDF administration.

Figure 3: Workflow for an In Vivo Pharmacokinetic Study in Rats.

-

Animals: Male Sprague-Dawley rats are typically used. They are fasted overnight before dosing.[1]

-

Dosing: TDF is formulated in a suitable vehicle (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, propylene (B89431) glycol, and water) and administered orally via gavage.[1] A separate group of animals receives an intravenous dose of tenofovir to determine the absolute bioavailability.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of tenofovir are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F).[1]

Conclusion

The preclinical pharmacokinetic profile of tenofovir disoproxil demonstrates its effectiveness as a prodrug for enhancing the oral delivery of tenofovir. Its absorption is moderate and influenced by intestinal metabolism and efflux transporters. Following absorption, it is rapidly converted to tenofovir, which distributes to various tissues, with preferential loading into lymphoid cells, and is subsequently phosphorylated to the active antiviral agent, tenofovir diphosphate. The primary route of elimination is renal excretion. The experimental protocols described provide a framework for the continued investigation and development of tenofovir-based therapies. A thorough understanding of these preclinical ADME properties is fundamental for the successful translation of this important antiretroviral agent to clinical use.

References

- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. Safety of Oral Tenofovir Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallization and Polymorphism of Tenofovir Disoproxil Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) disoproxil is a critical antiretroviral prodrug used in the treatment of HIV-1 and chronic hepatitis B. While the fumarate (B1241708) salt has been extensively studied, the succinate (B1194679) salt of tenofovir disoproxil presents an alternative with potentially different physicochemical properties influencing its stability, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the crystallization and potential polymorphism of tenofovir disoproxil succinate. It details a known method for its preparation and outlines comprehensive experimental protocols for polymorph screening and characterization based on established pharmaceutical industry practices. Although specific polymorphic forms of the succinate salt are not extensively documented in publicly available literature, this guide offers a foundational framework for its study, including illustrative data and visual workflows to aid researchers in this area.

Introduction to Tenofovir Disoproxil and the Significance of Salt Selection

Tenofovir disoproxil is a prodrug of tenofovir, designed to enhance its oral bioavailability. The choice of the salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly impact the drug's solubility, dissolution rate, stability, and processing characteristics. While tenofovir disoproxil fumarate is the most common and well-documented salt form, other salts, such as the succinate, are explored to potentially improve upon these properties.[1]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a crucial consideration in drug development. Different polymorphs of the same API can exhibit distinct physicochemical properties, which can affect the final drug product's performance and stability. Therefore, a thorough investigation of the polymorphic landscape of a new salt form like this compound is essential.

Synthesis and Crystallization of this compound

A known method for the preparation of this compound involves the reaction of oily crude tenofovir disoproxil with succinic acid in a suitable solvent.[2]

Experimental Protocol: Preparation of this compound[2]

-

Dissolution: Dissolve oily crude Tenofovir disoproxil (1.5 g, with a purity of 75% as determined by HPLC) in toluene (B28343) (3 mL).

-

Addition of Acid: Add a stoichiometric equivalent of succinic acid to the solution.

-

Heating: Heat the mixture to 60°C for 10 minutes.

-

Crystallization: Cool the solution to room temperature and stir until precipitation occurs.

-

Dilution and Suspension: Dilute the mixture with an additional 5 mL of toluene and continue to stir the resulting suspension.

-

Isolation: Isolate the solid product by filtration.

-

Drying: Dry the isolated solid to obtain this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tenofovir Disoproxil Succinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tenofovir (B777) disoproxil succinate (B1194679) in various matrices, including bulk drug substance and pharmaceutical formulations. The methods described herein are based on established analytical techniques and have been validated according to International Council for Harmonisation (ICH) guidelines.

Introduction

Tenofovir disoproxil, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B. Accurate and precise quantification of tenofovir disoproxil succinate is critical for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. This document outlines three common and reliable analytical methods for its quantification:

-

High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection: A robust and widely used method for routine quality control.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications and trace-level quantification.

-

UV-Visible Spectrophotometry: A simple and cost-effective method suitable for the analysis of bulk drug and simple formulations.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection

This method is suitable for the determination of this compound in bulk drug and pharmaceutical dosage forms.

Experimental Protocol

a. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

-

Data acquisition and processing software.

b. Chromatographic Conditions:

-

Column: Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: A mixture of methanol (B129727) and 10 mM phosphate (B84403) buffer (pH 5.0) in a 70:30 v/v ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Detection Wavelength: 260 nm.[2]

-

Injection Volume: 20 µL.

c. Preparation of Standard Solutions:

-

Prepare a stock solution of tenofovir disoproxil fumarate (B1241708) (a closely related salt often used as a reference standard) by accurately weighing and dissolving the standard in methanol to a final concentration of 1 mg/mL.[2]

-

From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations ranging from 1 to 6 µg/mL.[1]

d. Preparation of Sample Solutions (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of tenofovir disoproxil and transfer it to a volumetric flask.

-

Add a suitable volume of methanol and sonicate to dissolve the active ingredient.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

e. Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 1 - 6 µg/mL | [1] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [1] |

| Precision (% RSD) | < 2% | [1] |

| Limit of Detection (LOD) | Not explicitly stated | |

| Limit of Quantitation (LOQ) | Not explicitly stated |

Experimental Workflow

Caption: HPLC experimental workflow for tenofovir disoproxil quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of tenofovir (the active metabolite of tenofovir disoproxil) in biological matrices such as human plasma.

Experimental Protocol

a. Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

-

Data acquisition and processing software.

b. Chromatographic Conditions:

-

Column: Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent.[3]

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724).[3]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[4]

-

Injection Volume: 10 µL.

c. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

d. Preparation of Standard Solutions:

-

Prepare a stock solution of tenofovir in a suitable solvent (e.g., methanol).

-

Prepare working standard solutions by serial dilution in the same solvent.

-

Spike blank human plasma with the working standard solutions to create a calibration curve ranging from 10 to 640 ng/mL.[3]

e. Sample Preparation (from Human Plasma):

-

To 80 µL of plasma, add an internal standard (e.g., acyclovir).[3]

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

f. Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify tenofovir concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 10 - 640 ng/mL | [3] |

| Accuracy (% Bias) | 84.9% - 113.1% | [3] |

| Precision (% RSD) | < 12.3% | [3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3] |

Experimental Workflow

Caption: LC-MS/MS experimental workflow for tenofovir quantification.

UV-Visible Spectrophotometry

This is a simple and rapid method for the estimation of this compound in bulk drug and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cells.

b. Method Parameters:

c. Preparation of Standard Solutions:

-

Prepare a stock solution of tenofovir disoproxil fumarate by accurately weighing and dissolving the standard in triple distilled water to a concentration of 1 mg/mL.[5]

-

From the stock solution, prepare a series of working standard solutions by diluting with triple distilled water to achieve concentrations in the range of 5 - 90 µg/mL.[5]

d. Preparation of Sample Solutions (for Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of tenofovir disoproxil and transfer it to a 100 mL volumetric flask.[5]

-

Add approximately 25 mL of triple distilled water and shake for 15 minutes.[5]

-

Make up the volume to 100 mL with the same solvent and filter through Whatman filter paper.[5]

-

Dilute a known volume of the filtrate with triple distilled water to obtain a concentration within the Beer's law range.[5]

e. Analysis:

-

Measure the absorbance of the standard and sample solutions at 261 nm against a solvent blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 5 - 90 µg/mL | [5] |

| Correlation Coefficient (r²) | 0.9981 | [5] |

| Accuracy (% Recovery) | 100.06 ± 1.24 | [5] |

| Precision (% RSD) | < 2% | [6] |

| Limit of Detection (LOD) | 0.47 µg/mL | [6] |

| Limit of Quantitation (LOQ) | 1.63 µg/mL | [6] |

Logical Relationship of Method Selection

References

- 1. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. rjptonline.org [rjptonline.org]

Application Notes and Protocols for In Vitro Efficacy Assays of Tenofovir Disoproxil Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) Disoproxil Succinate (TDS) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is designed to increase the oral bioavailability of tenofovir. Following administration, TDS is converted in the body to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284).[1][2][3][4] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase in HIV and polymerase in HBV, leading to the termination of the growing viral DNA chain and suppression of viral replication.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy of TDS against HIV-1 and HBV. While much of the available literature focuses on Tenofovir Disoproxil Fumarate (TDF), the methodologies presented here are directly applicable to TDS, as the active antiviral agent and its intracellular mechanism of action are identical.

Mechanism of Action and Intracellular Metabolism

Tenofovir Disoproxil Succinate is a diester prodrug of tenofovir. Its lipophilic nature facilitates passive diffusion across cellular membranes.[5] Once inside the cell, it undergoes hydrolysis by cellular esterases, such as carboxylesterase 1, to release tenofovir.[5] Subsequently, cellular kinases phosphorylate tenofovir in two steps to form the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][2][6] TFV-DP is a structural analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP) and competes with it for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (in HIV) or polymerase (in HBV).[1][4][6][7] The absence of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby causing chain termination and halting viral DNA synthesis.[1][4]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of tenofovir and its prodrugs against HIV-1 and HBV in various cell lines. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

Table 1: Anti-HIV-1 Activity

| Compound | Virus Strain | Cell Line | EC50 / IC50 (µM) | Reference |

| Tenofovir Alafenamide (TAF) | HIV-1IIIB | MT-2 | 0.005 | [8] |

| Tenofovir Alafenamide (TAF) | HIV-1BaL | PBMCs | 0.007 | [8] |

| Tenofovir (TFV) | HIV-1IIIB | MT-2 | 1.4 | [8] |

| Tenofovir (TFV) | HIV-1BaL | PBMCs | 4.2 | [8] |

| Tenofovir Alafenamide (TAF) | HIV-1BaL | TZM-bl | 0.0006 | [9] |

| Tenofovir (TFV) | HIV-1BaL | TZM-bl | 0.203 | [9] |

Table 2: Anti-HBV Activity

| Compound | Cell Line | EC50 (µM) | Reference |

| Tenofovir (TFV) | HepG2 2.2.15 | 1.1 | [10][11][12] |

| Tenofovir Disoproxil | HepG2 2.2.15 | >50-fold more potent than TFV | [10][11][12] |

Experimental Protocols

Protocol 1: Determination of Anti-HIV-1 Efficacy in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of TDS against HIV-1 replication in human PBMCs.

Materials:

-

This compound (TDS)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 viral stock (e.g., HIV-1BaL)

-

96-well flat-bottom cell culture plates

-

p24 antigen ELISA kit

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then culture in RPMI-1640 medium supplemented with IL-2.

-

Compound Preparation: Prepare a stock solution of TDS in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a "no-drug" control.

-

Cell Seeding: Seed the stimulated PBMCs at a density of 1 x 105 cells per well in a 96-well plate.

-

Infection: Pre-treat the seeded cells with the diluted TDS for 1-2 hours. Add a predetermined amount of HIV-1 virus stock to each well.

-

Incubation: Incubate the plate for 7 days at 37°C with 5% CO₂.

-

p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of TDS relative to the "no-drug" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value.[13][14][15]

Protocol 2: Determination of Anti-HBV Efficacy in HepG2 2.2.15 Cells

This protocol outlines a method to determine the 50% effective concentration (EC50) of TDS against HBV replication in the HepG2 2.2.15 cell line, which stably expresses HBV.

Materials:

-

This compound (TDS)

-

HepG2 2.2.15 cells

-

DMEM supplemented with 10% FBS, penicillin, streptomycin, and G418

-

96-well cell culture plates

-

DNA extraction kit

-

Reagents for real-time quantitative PCR (qPCR) for HBV DNA

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, antibiotics, and G418 to maintain HBV expression.

-

Compound Preparation: Prepare a stock solution of TDS in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 20 µM). Include a "no-drug" control.

-

Cell Seeding: Seed HepG2 2.2.15 cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Remove the culture medium and replace it with medium containing the serially diluted TDS.

-

Incubation: Incubate the plate for 8 days at 37°C with 5% CO₂, replacing the drug-containing medium every 2 days.

-

DNA Extraction: After incubation, collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial DNA extraction kit.

-

HBV DNA Quantification: Quantify the amount of extracellular HBV DNA using real-time qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the percentage of inhibition of HBV replication for each TDS concentration relative to the "no-drug" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to determine the EC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of TDS to ensure that the observed antiviral activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

TDS

-

Relevant cell line (e.g., PBMCs, HepG2)

-

Culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density used in the efficacy assays.

-

Compound Treatment: Treat the cells with the same serial dilutions of TDS used in the efficacy assays. Include a "cells only" control.

-

Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 7 days for PBMCs, 8 days for HepG2).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[16]

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[16]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each TDS concentration relative to the "cells only" control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

The selectivity index (SI) can then be calculated as CC50 / IC50 (or EC50), with a higher SI value indicating a more favorable safety profile.

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

Application Note: Protocol for Tenofovir Disoproxil Succinate Stability Testing Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for conducting stress stability testing on Tenofovir Disoproxil Succinate (B1194679), an active pharmaceutical ingredient (API). Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1] These studies are designed to identify potential degradation products, elucidate degradation pathways, and assess the intrinsic stability of the drug substance. The data generated is essential for developing and validating stability-indicating analytical methods.

This protocol outlines the procedures for subjecting Tenofovir Disoproxil Succinate to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. While specific data for the succinate salt is limited, this protocol is based on extensive studies of the closely related Tenofovir Disoproxil Fumarate (B1241708) (TDF) and provides a robust framework for assessing the stability of this compound. It is understood that the degradation pathways of the active moiety, Tenofovir Disoproxil, will be largely comparable.

Materials and Reagents

-

This compound Reference Standard

-

Hydrochloric Acid (HCl), 0.1 N solution

-

Sodium Hydroxide (NaOH), 0.1 N solution

-

Hydrogen Peroxide (H₂O₂), 3% (v/v) solution

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Orthophosphoric acid

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

-

Water bath or oven for thermal stress

-

Photostability chamber compliant with ICH Q1B guidelines

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Protocols

A stability-indicating HPLC method is crucial for the analysis of stressed samples. The following is a general method, which should be validated for its suitability.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Sample Preparation for Stress Studies: For each stress condition, a stock solution of 1 mg/mL is typically used.[2]

HPLC Method

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v).[3]

-

Flow Rate: 1.0 mL/min[4]

-

Injection Volume: 20 µL

Forced Degradation Studies

The following protocols are based on common practices for forced degradation of Tenofovir Disoproxil Fumarate.[3][5]

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 40°C for 4 hours.[5]

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Analyze by HPLC.

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at 40°C for 4 hours.[5]

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Analyze by HPLC.

-

To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 1 hour.[5]

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Analyze by HPLC.

-

Expose the solid drug substance to a dry heat of 80°C for 8 hours.[3]

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a 50 µg/mL solution in the mobile phase.

-

Analyze by HPLC.

-

Some studies have shown Tenofovir Disoproxil Fumarate to be stable at 90°C for 21 days.[6]

-

Expose the solid drug substance and a 1 mg/mL solution to light in a photostability chamber.

-

The exposure should comply with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

-

A control sample should be protected from light with aluminum foil.

-

After exposure, prepare a 50 µg/mL solution of the solid sample in the mobile phase. Dilute the exposed solution to 50 µg/mL with the mobile phase.

-

Analyze all samples by HPLC. Note that some studies report Tenofovir Disoproxil Fumarate to be labile to photolysis, while others report it to be stable.[2][6]

Data Presentation

The results of the forced degradation studies for Tenofovir Disoproxil Fumarate are summarized in the table below. Similar results are anticipated for this compound. The percentage of degradation is calculated by comparing the peak area of the active ingredient in the stressed sample to that of an unstressed standard.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (TDF) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 4 hours | 40°C | 10.95% | [5] |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 40°C | 10.6% | [5] |

| Oxidation | 3% H₂O₂ | 1 hour | Room Temp. | 12.22% | [5] |

| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26% | [5] |

| Thermal (Dry Heat) | 80°C | 8 hours | 80°C | Degradation Observed | [3] |

| Thermal (Dry Heat) | 90°C | 21 days | 90°C | No Degradation | [6] |

| Photolysis | 1.2 million lux hours and 200 Wh/m² | 8 hours | Ambient | Labile | [2] |

| Photolysis | 1.2 million lux hours and 200 Wh/m² | - | Ambient | Stable | [6] |

Visualizations

Experimental Workflow for Stress Testing

Caption: Workflow for the forced degradation study of this compound.

Conceptual Degradation Pathway

Caption: Conceptual overview of this compound degradation.

Conclusion

This application note provides a comprehensive protocol for the stress stability testing of this compound, based on established methods for the closely related fumarate salt. The provided methodologies for acid, base, oxidative, thermal, and photolytic stress will enable researchers to effectively assess the intrinsic stability of the drug substance and identify potential degradation products. The successful application of this protocol will support the development of robust, stability-indicating analytical methods essential for regulatory submissions and ensuring drug product quality. It is recommended to validate the chosen analytical method and to characterize any significant degradation products observed.

References

Application Notes and Protocols for Evaluating Tenofovir Disoproxil Succinate Permeability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cell permeability of tenofovir (B777) disoproxil succinate (B1194679) (TDS), a prodrug of the antiviral agent tenofovir. Accurate determination of intestinal permeability is crucial for understanding its oral bioavailability, which is known to be limited by intestinal degradation and active efflux.[1][2][3] The following sections detail two common in vitro methods for evaluating TDS permeability: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Introduction to Tenofovir Disoproxil Succinate Permeability

Tenofovir disoproxil fumarate (B1241708) (TDF), the fumarate salt of the same active prodrug moiety as TDS, has been extensively studied. Its oral bioavailability is approximately 25%.[4] The low bioavailability is attributed to two main factors: rapid hydrolysis by intestinal esterases and efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp).[1][2][3][5][6] Therefore, in vitro permeability assays are essential tools to screen for factors and formulations that can enhance the intestinal absorption of TDS.

The Caco-2 cell model is considered the gold standard for in vitro prediction of human drug absorption, as these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both metabolic enzymes and efflux transporters.[7][8][9] The PAMPA model, on the other hand, is a non-cell-based assay that specifically measures passive diffusion across an artificial lipid membrane, offering a high-throughput method to assess a compound's intrinsic membrane permeability.[10][11][12]

Data Presentation: Quantitative Permeability Data for Tenofovir Disoproxil

The following tables summarize quantitative data for the permeability of tenofovir disoproxil, providing a reference for expected experimental outcomes.

Table 1: Caco-2 Permeability of Tenofovir Disoproxil Fumarate (TDF)

| Compound | Initial Concentration (µM) | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Condition | Reference |

| TDF | 100 | Apical to Basolateral (A-B) | Value not specified | Control | [13] | |

| TDF | 100 | Apical to Basolateral (A-B) | Value not specified, but increased vs. control | With 1 µM Ly335979 (P-gp inhibitor) | [13] | |

| TDF | 5 | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) | Not specified, but transport increased with inhibitors | Substrate for P-gp | With and without P-gp inhibitors | [1] |

| TDF | Not specified | Apical to Basolateral (A-B) | 38.7-fold increase | With EM1 (esterase inhibitor) and GF120918 (P-gp inhibitor) | [1][3] | |

| TDF | Not specified | Apical to Basolateral (A-B) | 22.8-fold increase | With propylparaben (B1679720) and d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS) | [1][3] |